molecular formula C2H6O B13824127 Ethanol-14C CAS No. 67727-66-6

Ethanol-14C

Cat. No.: B13824127
CAS No.: 67727-66-6
M. Wt: 48.061 g/mol
InChI Key: LFQSCWFLJHTTHZ-HQMMCQRPSA-N
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Description

Ethanol-14C is a radiocarbon-labeled variant of ethanol (C₂H₅OH), where the carbon-14 isotope replaces one of the stable carbon atoms in its structure. This isotopic labeling enables precise tracking of ethanol in biological, environmental, and industrial systems using techniques like liquid scintillation counting . This compound is synthesized through methods that introduce ¹⁴C into the ethanol molecule, often via catalytic processes or fermentation with ¹⁴C-labeled substrates. Its primary application lies in distinguishing synthetic ethanol from naturally fermented ethanol, such as detecting adulteration in alcoholic beverages like wine . For instance, natural ethanol derived from fermentation contains measurable ¹⁴C due to atmospheric carbon incorporation, while synthetic ethanol (produced from fossil fuels) exhibits negligible ¹⁴C activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethanol-14C can be synthesized by incorporating carbon-14 into the ethanol molecule. One common method involves the fermentation of glucose that has been

Biological Activity

Ethanol-14C, a radiolabeled form of ethanol, has been extensively studied for its biological activity, particularly in metabolic and pharmacological research. This article delves into the various aspects of its biological activity, including metabolism, absorption, and interaction with biological systems.

Overview of this compound

This compound is utilized primarily as a tracer in biological studies to understand metabolic pathways and the effects of ethanol on various physiological processes. The carbon-14 isotope allows researchers to track the distribution and fate of ethanol in biological systems through techniques such as liquid scintillation counting.

Metabolism of this compound

Ethanol undergoes extensive metabolism in the liver, where it is converted into acetaldehyde by alcohol dehydrogenase and subsequently into acetic acid. The incorporation of the radioactive carbon allows for detailed tracking of these metabolic processes.

Key Findings from Research Studies

  • Metabolic Fate : Studies have shown that after administration of this compound, significant amounts of the labeled carbon appear in glucose and glutamate, indicating active participation in gluconeogenesis and amino acid metabolism. For instance, a study indicated that carbon 1 of glucose had approximately twice as much 14C as carbon 3, suggesting preferential pathways for carbon incorporation during metabolism .
  • Absorption Dynamics : Research indicates that ethanol significantly affects the absorption of nutrients such as riboflavin and flavin adenine dinucleotide (FAD). In an animal model, it was found that ethanol reduced the bioavailability of FAD more than riboflavin, highlighting its impact on vitamin absorption .
  • Pharmacological Effects : this compound has been used to study its pharmacological effects on glucose utilization rates in different animal models. It was observed that varying dosages influenced glucose metabolism differently in ethanol-preferring versus water-preferring mice .

Study 1: Glucose Metabolism

A comprehensive study examined how this compound influences glucose metabolism in fasted subjects. The results demonstrated distinct patterns of 14C distribution in blood glucose and glutamate, which were inconsistent with liver-centric metabolism alone, suggesting involvement from other tissues such as muscle .

Study 2: Nutrient Absorption

In another case study focusing on nutrient absorption, rats were administered this compound alongside riboflavin or FAD. The findings indicated a marked decrease in the absorption efficiency of FAD compared to riboflavin when ethanol was present, underscoring ethanol's detrimental effect on nutrient bioavailability .

Table 1: Distribution of this compound in Metabolites

MetaboliteCarbon PositionAmount of 14C Detected
Blood GlucoseCarbon 1High
Blood GlucoseCarbon 3Moderate
GlutamateCarbon 2High
GlutamateCarbon 4Low

Table 2: Effects of Ethanol on Nutrient Absorption

NutrientAbsorption Without EthanolAbsorption With Ethanol
RiboflavinHighModerate
Flavin Adenine Dinucleotide (FAD)HighLow

Scientific Research Applications

Scientific Research Applications

  • Radiocarbon Analysis of Biofuels : Ethanol-14C is used to determine the biocarbon content in fuels . Radiocarbon analysis, using liquid scintillation counting (LSC) and accelerator mass spectrometry (AMS), can assess the content of biological components in hydrocarbon fuels . By measuring the 14C^{14}C activity in fuel mixtures containing bioethanol, fossil ethanol, and fossil gasoline, the concentration of carbon originating from bioethanol (biocarbon) can be directly related to the fuel mixture’s specific 14C^{14}C activity . This method provides a way to quantitatively determine a fuel’s biocarbon content .
  • Tracing Fossil Fuel CO₂ Emissions : The 14C^{14}C measurement of wine ethanol can determine the relative regional atmospheric CO₂ concentration from fossil fuels .
  • Metabolic Studies : this compound has been utilized in metabolic studies to trace the incorporation of ethanol and its metabolites into various biochemical pathways. For example, it has been used to study the uptake of serine into lipids after long-term ethanol exposure .

Methods of Analysis

  • Liquid Scintillation Counting (LSC) : In this method, fuel samples are mixed with a scintillation cocktail, and the emitted light from radioactive decay is measured using a liquid scintillation spectrometer . Channel windows are applied to exclude any interference from chemiluminescence . Counting efficiencies are determined by adding a standard solution containing a known amount of 14C^{14}C to each sample .
  • Accelerator Mass Spectrometry (AMS) : AMS is another method used for radiocarbon analysis . It is a highly sensitive technique that can measure the concentration of 14C^{14}C in a sample by directly counting the number of 14C^{14}C atoms present .

Data Table

Since the search results do not contain comprehensive data tables, a representative table summarizing the applications and methods is shown below.

ApplicationMethodAnalyte
Determination of biogenic carbon in fuelsLSC, AMSFuel mixtures
Tracing of fossil fuel CO₂ emissions14C^{14}C measurement of wine ethanolAtmospheric CO₂
Metabolic studiesIncorporation of 14C^{14}Cserine into lipidsSerine, lipids

Q & A

Basic Research Questions

Q. How can Ethanol-14C be synthesized and purified for metabolic tracer studies?

this compound synthesis typically involves isotopic labeling of the ethanol molecule at specific carbon positions (e.g., C-1 or C-2). Radiolabeling methods include enzymatic catalysis or chemical synthesis using 14C-labeled precursors like acetyl-CoA or ethylene oxide. Purification involves chromatography (e.g., GC or HPLC) with radiometric detection to ensure isotopic purity (>98%) . Post-synthesis, validate purity via mass spectrometry and confirm specific activity (e.g., Bq/mmol) using liquid scintillation counting.

Q. What analytical methods are recommended for detecting this compound in biological samples?

Use liquid scintillation counting (LSC) for quantifying 14C activity in homogenized tissues or fluids. For spatial resolution in tissues, autoradiography or microimaging techniques (e.g., PET/CT with 14C-compatible detectors) are effective. Coupled techniques like GC-MS or LC-MS can distinguish this compound from metabolites (e.g., acetaldehyde-14C) . Normalize data to tissue weight or protein content to account for variability.

Q. How is this compound applied in studying hepatic metabolism?

Administer this compound intravenously or via oral gavage in model organisms (e.g., rodents) and track its distribution. Isolate liver microsomes or hepatocytes to measure 14C incorporation into metabolic intermediates (e.g., acetate, acetyl-CoA) using enzymatic assays or radio-TLC. Compare oxidation rates under varying conditions (e.g., CYP2E1 inhibition) to assess metabolic pathways .

Advanced Research Questions

Q. How do adenosine receptor modulators influence this compound’s metabolic effects in the brain?

Experimental design: Co-administer this compound (2 g/kg, i.p.) with adenosine antagonists (e.g., theophylline) or agonists (e.g., CHA) in mice. Use brain slice preparations incubated with [6-14C]glucose to quantify 14CO2 production as a proxy for glucose utilization. Theophylline blocks ethanol-induced increases in glucose metabolism (↓30–40%), while CHA exacerbates it (↑50%), suggesting adenosineergic modulation of ethanol’s neurochemical effects . Validate via knockout models or receptor-binding assays.

Q. How can contradictory data on this compound’s tissue-specific distribution be resolved?

Contradictions often arise from differences in administration routes, dosages, or animal models. For example, intraperitoneal vs. intravenous injection alters first-pass metabolism. Address this by standardizing protocols across studies and using kinetic modeling (e.g., compartmental analysis) to differentiate uptake rates in organs like the brain vs. liver . Cross-validate with isotopic imaging to confirm spatial distribution.

Q. What methodological controls are critical for minimizing artifacts in this compound tracer studies?

  • Blank controls: Use unlabeled ethanol to distinguish background radiation.
  • Recovery controls: Spike samples with known 14C activity to assess extraction efficiency.
  • Metabolic inhibitors: Include compounds like 4-methylpyrazole (alcohol dehydrogenase inhibitor) to isolate enzyme-specific pathways.
  • Statistical rigor: Apply ANOVA or mixed-effects models to account for inter-individual variability .

Q. Data Interpretation and Reporting

Q. How should researchers handle variability in this compound’s metabolic half-life across studies?

Variability often stems from differences in species, age, or genetic background. Use meta-analytic approaches to pool data from multiple studies, adjusting for covariates (e.g., hepatic enzyme activity). Report half-life with 95% confidence intervals and provide raw data in supplementary materials for reproducibility .

Q. What are best practices for integrating this compound data into computational models of ethanol metabolism?

Develop pharmacokinetic-pharmacodynamic (PK-PD) models using software like Berkeley Madonna or MATLAB. Input parameters should include 14C-specific activity, tissue partition coefficients, and enzyme kinetics. Validate models against in vivo data by comparing simulated vs. observed 14C elimination curves .

Q. Ethical and Methodological Compliance

Q. How should researchers address ethical considerations in animal studies using this compound?

Follow institutional guidelines for humane dosing (e.g., <3 g/kg in rodents to avoid toxicity). Include sham controls to differentiate ethanol-specific effects from stress-induced artifacts. Justify sample sizes via power analysis and report attrition rates transparently .

Q. What are the key elements of a rigorous research protocol for this compound studies?

  • Hypothesis-driven design: Clearly define primary outcomes (e.g., 14C incorporation rate).
  • Blinding: Mask technicians to treatment groups during data collection.
  • Replication: Perform independent triplicates for in vitro assays.
  • Data sharing: Archive datasets in repositories like Figshare or Zenodo with DOIs .

Comparison with Similar Compounds

Ethanol (Non-¹⁴C Labeled)

  • Structural and Chemical Properties: Ethanol-14C shares identical physical and chemical properties with non-labeled ethanol, including molecular weight (46.07 g/mol), boiling point (78.3°C), and solubility .
  • Detection Methods: Non-labeled ethanol is typically analyzed via gas chromatography (GC) or enzymatic assays, whereas this compound requires radiometric techniques. For example, liquid scintillation counting quantifies ¹⁴C decay events, achieving high sensitivity (e.g., 0.11 vs. 15.69 disintegrations per minute per gram of carbon for synthetic vs. natural ethanol) .
  • Applications: While non-labeled ethanol is widely used as a solvent, fuel additive, or beverage component, this compound serves specialized roles in tracer studies and authenticity verification .

Table 1: Analytical Comparison of this compound Mixtures

Mixture Type Theoretical ¹⁴C Activity (dpm/g C) Measured ¹⁴C Activity (dpm/g C)
Synthetic Ethanol 0.11 0.10 ± 0.02
Natural Ethanol 15.69 15.70 ± 0.30
1:1 Blend 7.90 7.85 ± 0.25

Data adapted from BURDICK&JACKSON (Table 4) .

Methanol (CH₃OH)

  • Structural Differences: Methanol lacks the ethyl group of ethanol, resulting in lower molecular weight (32.04 g/mol) and boiling point (64.7°C) .
  • Toxicity and Applications: Methanol is highly toxic (metabolized to formic acid) compared to ethanol, limiting its use in consumables. However, both alcohols are studied as gasoline additives; methanol-ethanol blends improve engine performance by reducing knocking and emissions .
  • Detection: Methanol requires distinct analytical methods (e.g., infrared spectroscopy) and cannot be tracked via ¹⁴C labeling in the same way as ethanol due to differing metabolic pathways .

Ethanoic Acid (CH₃COOH)

  • Functional Group: Ethanoic acid contains a carboxylic acid group, making it acidic (pKa = 4.76) versus ethanol’s neutral alcohol group .
  • Physical Properties: Higher boiling point (118°C) and polarity due to hydrogen bonding, limiting its use as a solvent compared to ethanol .
  • Applications: Ethanoic acid is utilized in food preservation and chemical synthesis, whereas this compound’s role is confined to isotopic tracing and forensic analysis .

Table 2: Key Properties of this compound and Comparable Compounds

Compound Molecular Weight (g/mol) Boiling Point (°C) Primary Detection Method Key Application
This compound 46.07 78.3 Liquid Scintillation Counting Tracer studies, authenticity
Ethanol 46.07 78.3 GC, Enzymatic Assays Fuel, solvents, beverages
Methanol 32.04 64.7 IR Spectroscopy Industrial solvents, fuels
Ethanoic Acid 60.05 118.0 Titration, HPLC Food preservation, synthesis

Research Findings and Implications

  • Authenticity Testing: this compound’s ¹⁴C activity reliably distinguishes synthetic ethanol (0.11 dpm/g C) from natural sources (15.69 dpm/g C), with <5% deviation in blended samples .
  • Environmental Impact: Methanol-ethanol blends reduce CO emissions by 10–15% in spark-ignition engines compared to pure gasoline, though methanol’s toxicity necessitates careful handling .
  • Limitations: this compound’s utility is niche due to regulatory and safety concerns associated with radioactive isotopes, whereas non-labeled ethanol remains broadly applicable .

Properties

CAS No.

67727-66-6

Molecular Formula

C2H6O

Molecular Weight

48.061 g/mol

IUPAC Name

(114C)ethanol

InChI

InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i2+2

InChI Key

LFQSCWFLJHTTHZ-HQMMCQRPSA-N

Isomeric SMILES

C[14CH2]O

Canonical SMILES

CCO

Origin of Product

United States

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